molecular formula C22H18N2O5 B2695601 [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 953177-11-2

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2695601
CAS No.: 953177-11-2
M. Wt: 390.395
InChI Key: QVRKPYHULHEUOA-UHFFFAOYSA-N
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Description

The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a complex organic molecule with potential applications in various scientific fields. It consists of an isoxazole ring, a methoxyphenyl group, and an indole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the methoxyphenyl group and the indole moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and indole-based molecules. Examples include:

  • [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
  • Indole-3-acetic acid
  • Isoxazole-4-carboxylic acid

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-13-20(17-5-3-4-6-18(17)23-13)21(25)22(26)28-12-15-11-19(29-24-15)14-7-9-16(27-2)10-8-14/h3-11,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRKPYHULHEUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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